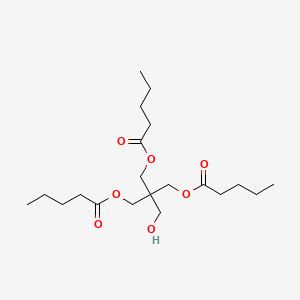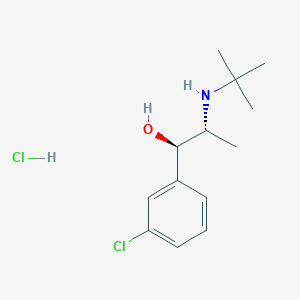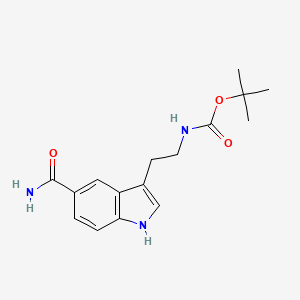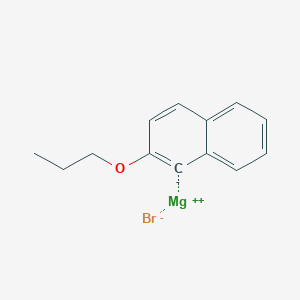
magnesium;2-propoxy-1H-naphthalen-1-ide;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;2-propoxy-1H-naphthalen-1-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are highly valuable in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 2-propoxy-1H-naphthalen-1-ide group and a bromide ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-propoxy-1H-naphthalen-1-ide;bromide typically involves the reaction of 2-propoxy-1H-naphthalene with magnesium in the presence of a bromide source. This reaction is carried out in an anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.
化学反応の分析
Types of Reactions
Magnesium;2-propoxy-1H-naphthalen-1-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether. The reactions are often exothermic and require careful temperature control .
Major Products
The major products formed from these reactions are secondary and tertiary alcohols when reacted with aldehydes and ketones, respectively. When reacted with esters, the product is a tertiary alcohol .
科学的研究の応用
Magnesium;2-propoxy-1H-naphthalen-1-ide;bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of magnesium;2-propoxy-1H-naphthalen-1-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .
類似化合物との比較
Similar Compounds
- Methylmagnesium bromide
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Comparison
Compared to other Grignard reagents, magnesium;2-propoxy-1H-naphthalen-1-ide;bromide offers unique reactivity due to the presence of the 2-propoxy-1H-naphthalen-1-ide group. This group can provide additional steric and electronic effects, making it suitable for specific synthetic applications where other Grignard reagents might not be as effective .
特性
分子式 |
C13H13BrMgO |
|---|---|
分子量 |
289.45 g/mol |
IUPAC名 |
magnesium;2-propoxy-1H-naphthalen-1-ide;bromide |
InChI |
InChI=1S/C13H13O.BrH.Mg/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;;/h3-8H,2,9H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
FVOPAWOQLNACKE-UHFFFAOYSA-M |
正規SMILES |
CCCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


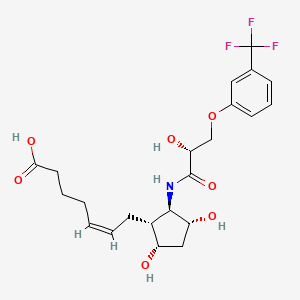
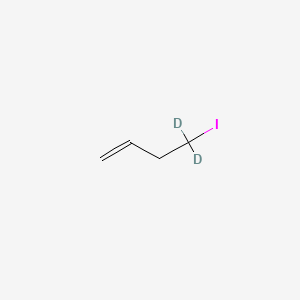
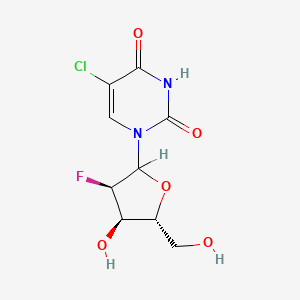
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
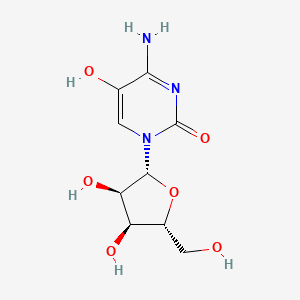
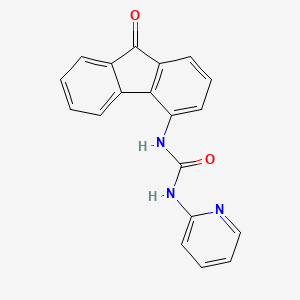
![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
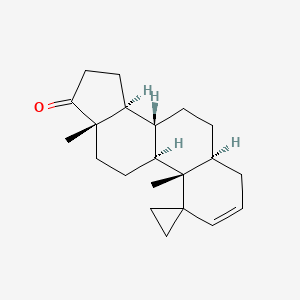
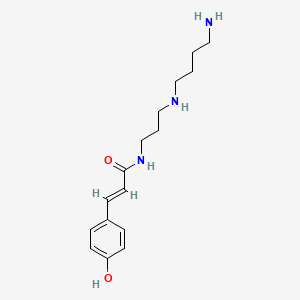
![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)
